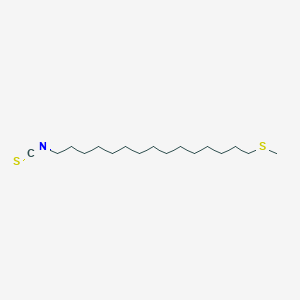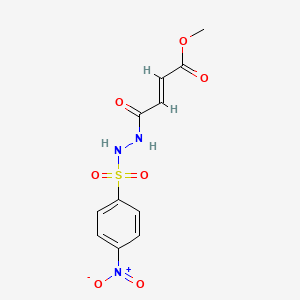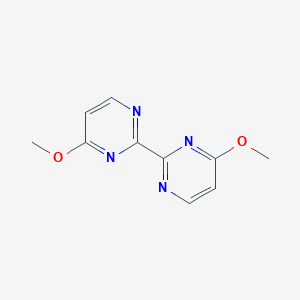
1-Isothiocyanato-15-(methylsulfanyl)pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-15-(methylsulfanyl)pentadecane is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its unique structure, which includes a long carbon chain with an isothiocyanate group at one end and a methylsulfanyl group at the other. This structure imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene or its derivatives. This method, while effective, involves the use of highly toxic reagents. An alternative, more sustainable method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU. This reaction can be carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of carbon disulfide and amines under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield the desired isothiocyanate . This method, while efficient, also involves handling volatile and toxic reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isothiocyanato-15-(methylsulfanyl)pentadecane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the -N=C=S group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions yield thioureas, carbamates, and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isothiocyanato-15-(methylsulfanyl)pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various derivatives.
Industry: The compound is used in the development of fungicides and other agrochemicals.
Mécanisme D'action
The biological activity of 1-Isothiocyanato-15-(methylsulfanyl)pentadecane is primarily due to its ability to interact with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction can lead to the modulation of various cellular pathways:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, the compound induces the expression of proteins that protect cells from oxidative stress.
Inhibition of Proinflammatory Responses: The compound can inhibit the NFκB pathway, reducing inflammation.
Induction of Apoptosis: It can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antineoplastic effects.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-15-(methylsulfanyl)pentadecane can be compared with other isothiocyanates, such as:
- Phenethyl isothiocyanate
- Sulforaphane
- Allyl isothiocyanate
Uniqueness:
- Long Carbon Chain: The long carbon chain of this compound distinguishes it from other isothiocyanates, potentially affecting its solubility and reactivity.
- Methylsulfanyl Group: The presence of the methylsulfanyl group adds unique chemical properties, such as the ability to undergo oxidation to form sulfoxides or sulfones .
Propriétés
Numéro CAS |
120271-23-0 |
|---|---|
Formule moléculaire |
C17H33NS2 |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
1-isothiocyanato-15-methylsulfanylpentadecane |
InChI |
InChI=1S/C17H33NS2/c1-20-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-18-17-19/h2-16H2,1H3 |
Clé InChI |
PYSSXKUUGTYCTF-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCCCCCCCCCCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)


![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)


![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)





